molecular formula C10H21NO2 B8460787 Tert-butyl iso-pentylcarbamate

Tert-butyl iso-pentylcarbamate

Cat. No.: B8460787
M. Wt: 187.28 g/mol
InChI Key: YJIOXFNBHQFGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl iso-pentylcarbamate is a carbamate derivative characterized by a tert-butyl group (C(CH₃)₃) and an iso-pentyl (3-methylbutyl) moiety linked via a carbamate (–O(CO)NH–) functional group. Carbamates are widely utilized in organic synthesis, pharmaceuticals, and agrochemicals due to their stability and versatility as protecting groups for amines. Carbamates like this are often employed in peptide synthesis and catalysis, where steric hindrance from the tert-butyl group enhances stability against hydrolysis .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

tert-butyl N-(3-methylbutyl)carbamate

InChI

InChI=1S/C10H21NO2/c1-8(2)6-7-11-9(12)13-10(3,4)5/h8H,6-7H2,1-5H3,(H,11,12)

InChI Key

YJIOXFNBHQFGBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)OC(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution and Deprotection Reactions

The tert-butyl carbamate (Boc) group is widely used as a protective group for amines. Its deprotection typically involves acidic conditions, generating the free amine and tert-butyl cation intermediates . For tert-butyl iso-pentylcarbamate, analogous cleavage would proceed via:

Mechanism of Acidic Deprotection

  • Protonation : The carbamate oxygen is protonated under acidic conditions (e.g., HCl).

  • Cleavage : Loss of the tert-butyl cation forms a carbamic acid intermediate.

  • Decarboxylation : Release of CO₂ yields the free iso-pentylamine .

Example Reaction Conditions

ReagentSolventTemperatureOutcome
HCl (4M in dioxane)Dichloromethane25°CIso-pentylamine hydrochloride

Key Observations:

  • The tert-butyl cation may polymerize or form isobutylene gas .

  • Side products can arise from carbocation trapping agents.

Coupling Reactions via Transition Metal Catalysis

Tert-butyl carbamates participate in palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate reacts with aryl halides to form N-Boc-protected anilines :

General Reaction Scheme
Ar X+tert butyl carbamatePd catalystAr NH Boc\text{Ar X}+\text{tert butyl carbamate}\xrightarrow{\text{Pd catalyst}}\text{Ar NH Boc}

Case Study : Synthesis of N-Boc Aniline Derivatives

  • Catalyst : Pd₂(dba)₃ with Xantphos ligand.

  • Base : Cs₂CO₃.

  • Yield : 47–95% (dependent on substituents).

Table 1: Representative Coupling Reactions

Starting MaterialProductYield (%)Conditions
7-Bromo-2-chloro-1,5-naphthyridinetert-Butyl (6-chloro-1,5-naphthyridin-3-yl)carbamate47120°C, 9h, dioxane
6-Bromo- triazolo[1,5-a]pyridinetert-Butyl triazolo[1,5-a]pyridin-6-yl carbamate70100°C, 40h, dioxane

Mechanistic Notes:

  • Oxidative addition of the aryl halide to Pd(0).

  • Ligand-assisted C–N bond formation .

Curtius Rearrangement and Isocyanate Intermediates

Tert-butyl carbamates can undergo Curtius rearrangement to form isocyanates, which further react with nucleophiles. For example:

Reaction Pathway :

  • Curtius Rearrangement : Carbamate → Isocyanate intermediate.

  • Nucleophilic Attack : Iso-pentylamine derivatives form via reaction with alcohols or amines.

Experimental Data :

  • Reagents : DPPA (diphenylphosphoryl azide), Et₃N.

  • Outcome : tert-Butyl carbamate → tert-Butyl isocyanate → Carbamate adducts.

Hydrolysis and Stability

Under basic conditions, tert-butyl carbamates hydrolyze to amines. Hydrolysis rates depend on steric hindrance from the iso-pentyl group:

Hydrolysis Conditions

  • Reagent : NaOH (aqueous).

  • Outcome : Iso-pentylamine + CO₂ + tert-butanol .

Kinetic Data :

  • Tert-butyl carbamates exhibit slower hydrolysis compared to methyl or ethyl analogs due to steric protection .

Comparison with Similar Compounds

tert-Butyl N-Hydroxycarbamate

  • Structure : Contains a tert-butyl group and a hydroxylamine-derived carbamate.
  • Applications : Used in X-ray crystallography and as intermediates in heterocyclic synthesis. Its tert-butyl group provides steric protection, improving stability during reactions .
  • Reactivity : Hydroxycarbamates are prone to oxidative degradation but remain stable under inert conditions.

tert-Butyl Alcohol (2-methyl-2-propanol)

  • Structure : A tertiary alcohol with a tert-butyl group.
  • Applications : Solvent in pharmaceuticals, additive in fuels, and precursor for carbamate synthesis.
  • Reactivity : Reacts violently with oxidizing agents (e.g., peroxides) and strong acids, releasing flammable isobutylene gas .

tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

  • Structure : A pyrrolidine-based carbamate with a tert-butyl group.
  • Applications : Used in pharmaceutical research.
  • Stability : Stable under recommended storage conditions but incompatible with strong oxidizing agents .

Physicochemical Properties Comparison

Property This compound (estimated) tert-Butyl N-Hydroxycarbamate tert-Butyl Alcohol
Molecular Formula C₁₀H₂₁NO₂ C₅H₁₁NO₃ C₄H₁₀O
Molecular Weight (g/mol) ~187.3 133.15 74.12
Solubility Low in water (hydrophobic tert-butyl group) Soluble in polar aprotic solvents Miscible in water
Melting/Boiling Point Not reported Not reported 82°C (melting), 83°C (boiling)

Reactivity and Stability

  • This compound : Expected to exhibit moderate stability due to steric shielding from the tert-butyl group. Likely susceptible to acid-catalyzed hydrolysis, releasing iso-pentylamine and CO₂.
  • tert-Butyl N-Hydroxycarbamate : Stable under inert conditions but decomposes upon exposure to strong acids or bases .
  • tert-Butyl Alcohol : Highly reactive with oxidizing agents (e.g., permanganates) and alkali metals, producing explosive hydrogen gas .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of tert-butyl iso-pentylcarbamate?

  • Methodological Answer : Employ factorial design to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between these factors and their impact on yield and purity . Use HPLC or GC/MS to monitor reaction progress and assess purity, referencing NIST databases for spectral validation . Reactor design principles (e.g., batch vs. continuous flow) should align with scalability goals and safety protocols outlined in SDS documents .

Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. MS) for tert-butyl iso-pentylcarbamate?

  • Methodological Answer : Cross-validate results using hyphenated techniques (e.g., LC-MS/MS) and compare with standardized spectral libraries (e.g., NIST Chemistry WebBook) . For ambiguous peaks in NMR, employ deuterated solvents and variable-temperature experiments to isolate dynamic effects. Contradictions may arise from residual solvents or stereochemical variations; computational modeling (DFT) can predict conformational stability .

Q. What safety protocols are critical when handling tert-butyl iso-pentylcarbamate in laboratory settings?

  • Methodological Answer : Adhere to OSHA and ACGIH guidelines:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use OV/AG/P99 respirators if aerosolization occurs .
  • Engineering Controls : Conduct reactions in fume hoods with secondary containment. Avoid incompatible materials (e.g., strong oxidizers) .
  • Waste Disposal : Neutralize residues with aqueous base (e.g., NaOH) before incineration by licensed facilities .

Q. How does the stability of tert-butyl iso-pentylcarbamate vary under different storage conditions?

  • Methodological Answer : Perform accelerated aging studies under varying humidity (20–80% RH) and temperature (4°C to 40°C). Monitor degradation via TLC or FTIR. Store in amber glass under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group. Stability data should align with SDS recommendations for similar tert-butyl carbamates .

Q. What mechanistic insights guide the reactivity of tert-butyl iso-pentylcarbamate in nucleophilic substitutions?

  • Methodological Answer : Use kinetic isotope effects (KIE) and Hammett plots to elucidate mechanisms. For example, isotopic labeling (¹⁸O) can track carbamate cleavage pathways. Computational tools (e.g., Gaussian) model transition states and charge distribution, while in situ IR spectroscopy captures intermediate formation .

Advanced Research Questions

Q. How can computational modeling enhance the prediction of tert-butyl iso-pentylcarbamate’s reactivity in novel reaction systems?

  • Methodological Answer : Apply density functional theory (DFT) to simulate reaction pathways and activation energies. Use software like Schrödinger Suite or Gaussian to model steric effects from the tert-butyl group and iso-pentyl chain. Validate predictions with experimental kinetics (e.g., Arrhenius plots) and crystallographic data from related carbamates .

Q. What strategies address the lack of ecological toxicity data for tert-butyl iso-pentylcarbamate?

  • Methodological Answer : Conduct microcosm studies using OECD 301/302 guidelines to assess biodegradation and bioaccumulation potential. Pair with QSAR models to predict acute toxicity (e.g., EC₅₀ for Daphnia magna). Collaborate with environmental chemists to analyze soil mobility and aquatic photolysis pathways .

Q. How can enantioselective synthesis of tert-butyl iso-pentylcarbamate be achieved?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived catalysts). Monitor enantiomeric excess via chiral HPLC or polarimetry. For industrial relevance, optimize catalyst turnover number (TON) and solvent recovery using DOE methodologies .

Q. What advanced characterization techniques resolve structural ambiguities in tert-butyl iso-pentylcarbamate derivatives?

  • Methodological Answer : Use X-ray crystallography to confirm stereochemistry and hydrogen-bonding networks. For amorphous samples, dynamic nuclear polarization (DNP) NMR enhances sensitivity. Pair with MALDI-TOF for mass validation of polymeric byproducts .

Q. How do reaction engineering principles improve scalability for tert-butyl iso-pentylcarbamate production?

  • Methodological Answer : Implement continuous-flow reactors to enhance heat/mass transfer and reduce exothermic risks. Use CFD simulations to optimize mixer geometry and residence time distribution. Scale-down experiments (e.g., microreactors) identify critical process parameters (CPPs) early in development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.